molecular formula C21H25N3O2 B2936043 1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(3-phenylpropyl)urea CAS No. 2034442-01-6

1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(3-phenylpropyl)urea

Cat. No.: B2936043
CAS No.: 2034442-01-6
M. Wt: 351.45
InChI Key: IOQJINNORODYHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(3-phenylpropyl)urea is a useful research compound. Its molecular formula is C21H25N3O2 and its molecular weight is 351.45. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structure Analysis

  • Complex Molecular Structures: Urea derivatives exhibit intriguing structural characteristics, such as the ability to form hydrogen bonding networks. This property is crucial for the synthesis of complex molecules and understanding molecular interactions within crystals (S. M. Saharin et al., 2008)(Saharin et al., 2008).
  • Synthetic Pathways: Research has also focused on urea derivatives for synthesizing hydroxamic acids and ureas from carboxylic acids. Such pathways are essential for producing various biologically active compounds efficiently and environmentally friendly (Kishore Thalluri et al., 2014)(Thalluri et al., 2014).

Biological Activity and Pharmacology

  • Neuropeptide Receptors: Trisubstituted phenyl urea derivatives have been identified as antagonists for neuropeptide Y5 receptors, demonstrating significant in vitro potency. This discovery opens new avenues for therapeutic applications targeting metabolic disorders and obesity (C. Fotsch et al., 2001)(Fotsch et al., 2001).

Materials Science and Hydrogel Applications

  • Hydrogel Formation: Urea compounds have been utilized to form hydrogels, where the gelation and physical properties can be tuned by varying the anionic components. Such materials have potential applications in drug delivery systems and tissue engineering (G. Lloyd and J. Steed, 2011)(Lloyd & Steed, 2011).

Mechanistic Insights and Reaction Dynamics

  • Reactivity of Hindered Ureas: Research has shown that hindered ureas can undergo efficient substitution reactions with various nucleophiles under neutral conditions. This reactivity is crucial for the development of novel synthetic methodologies and understanding the mechanistic aspects of urea transformations (M. Hutchby et al., 2009)(Hutchby et al., 2009).

Properties

IUPAC Name

1-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-24-13-11-17-14-18(9-10-19(17)24)20(25)15-23-21(26)22-12-5-8-16-6-3-2-4-7-16/h2-4,6-7,9-11,13-14,20,25H,5,8,12,15H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQJINNORODYHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)NCCCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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